molecular formula C10H14O2 B6171266 rac-(1R,3R,5S)-bicyclo[3.3.1]non-6-ene-3-carboxylic acid, endo CAS No. 64937-51-5

rac-(1R,3R,5S)-bicyclo[3.3.1]non-6-ene-3-carboxylic acid, endo

Cat. No. B6171266
CAS RN: 64937-51-5
M. Wt: 166.2
InChI Key:
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Description

Rac-(1R,3R,5S)-bicyclo[3.3.1]non-6-ene-3-carboxylic acid, endo (also known as RC-6-3-E) is a bicyclic organic compound that has been widely studied in recent years due to its unique structure and potential applications in synthetic chemistry and biochemistry. RC-6-3-E is a type of bicyclic ketone, which is a class of compounds with a five-membered ring and a six-membered ring connected by a single bond. RC-6-3-E has a wide range of applications in research, including synthesis, catalysis, and mechanistic studies.

Scientific Research Applications

RC-6-3-E has been used in a variety of scientific research applications. It has been used in the synthesis of complex molecules, such as natural products, pharmaceuticals, and agrochemicals. It has also been used in the study of catalytic reactions, such as the Heck reaction, the Suzuki reaction, and the Ugi reaction. In addition, RC-6-3-E has been used in mechanistic studies, such as the study of Diels-Alder reactions, cycloaddition reactions, and enantioselective reactions.

Mechanism of Action

The mechanism of action of RC-6-3-E is not fully understood. However, it is believed that the compound acts as an electron-rich Lewis acid, which can facilitate the formation of new carbon-carbon bonds. In addition, RC-6-3-E has been shown to act as a catalyst in a variety of reactions, including the Heck reaction, the Suzuki reaction, and the Ugi reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of RC-6-3-E have not been extensively studied. However, it is believed that the compound may act as an antioxidant, which could potentially have beneficial effects in the body. In addition, RC-6-3-E has been shown to inhibit the production of reactive oxygen species, which could potentially have beneficial effects on the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using RC-6-3-E in laboratory experiments include its ability to act as a catalyst in a variety of reactions, its low toxicity, and its low cost. The limitations of using RC-6-3-E in laboratory experiments include its limited availability and its potential for unwanted side-reactions.

Future Directions

For the use of RC-6-3-E include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of complex molecules. In addition, further research into the mechanism of action of RC-6-3-E could potentially lead to the development of new catalysts and reaction pathways. Finally, further research into the synthesis of RC-6-3-E could potentially lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

RC-6-3-E can be synthesized using a variety of methods, including the Knoevenagel condensation, the Stork-Zhao reaction, and the Pauson-Khand reaction. In the Knoevenagel condensation, aldehydes and ketones are reacted with an amine to form a new carbon-carbon bond. In the Stork-Zhao reaction, an aldehyde and an alkyne are reacted to form a new carbon-carbon bond. In the Pauson-Khand reaction, an alkene and an alkyne are reacted to form a new carbon-carbon bond.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3R,5S)-bicyclo[3.3.1]non-6-ene-3-carboxylic acid, endo involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the bicyclic ring system, introduction of the carboxylic acid group, and stereochemical control to obtain the desired endo isomer.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Methanol", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the bicyclic intermediate", "Step 2: Reduction of the bicyclic intermediate with sodium borohydride in methanol to obtain the corresponding diol", "Step 3: Protection of the diol with acetic anhydride and pyridine to form the acetonide", "Step 4: Oxidation of the acetonide with Jones reagent to form the ketone", "Step 5: Reduction of the ketone with sodium borohydride in methanol to obtain the corresponding alcohol", "Step 6: Conversion of the alcohol to the corresponding mesylate with methanesulfonyl chloride and triethylamine", "Step 7: Substitution of the mesylate with sodium bicarbonate in water to form the carboxylic acid", "Step 8: Acidification of the carboxylic acid with hydrochloric acid to obtain the desired endo isomer of rac-(1R,3R,5S)-bicyclo[3.3.1]non-6-ene-3-carboxylic acid" ] }

CAS RN

64937-51-5

Product Name

rac-(1R,3R,5S)-bicyclo[3.3.1]non-6-ene-3-carboxylic acid, endo

Molecular Formula

C10H14O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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